![molecular formula C7H3BrClNS B1372433 7-Bromo-4-chlorothieno[3,2-c]pyridine CAS No. 29064-76-4](/img/structure/B1372433.png)

7-Bromo-4-chlorothieno[3,2-c]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

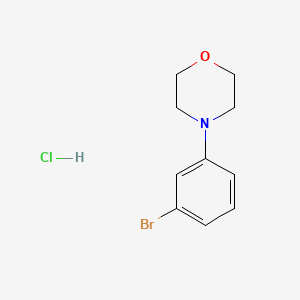

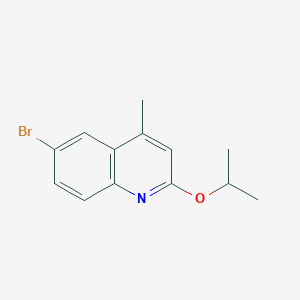

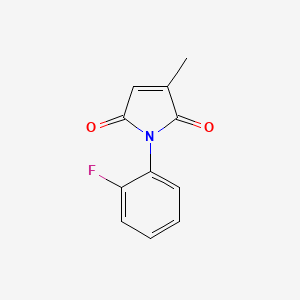

7-Bromo-4-chlorothieno[3,2-c]pyridine is a chemical compound with the molecular formula C7H3BrClNS . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of this compound involves several steps. The compound can be synthesized by the reaction of 3-bromo-4-chlorothieno[3,2-c]pyridine with cyclic amines . This reaction takes place in the presence of K2CO3 at 90°C in 1,4-dioxane/acetone . The HCl liberated during the reaction is quenched by K2CO3 . After aqueous workup and column chromatography, the desired compounds are obtained in 75–85% yield .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C7H3BrClNS/c8-5-3-10-7(9)4-1-2-11-6(4)5/h1-3H . The molecular weight of the compound is 248.53 .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. For instance, compounds synthesized from 3-bromo-4-chlorothieno[3,2-c]pyridine can undergo Suzuki coupling with substituted boronic acids to form corresponding 4-hetero-1-yl-2-arylthieno[3,2-c]pyridine .Physical And Chemical Properties Analysis

This compound is a solid substance . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 248.53 .Scientific Research Applications

1. Synthesis and Fluorescence Studies

7-Bromo-4-chlorothieno[3,2-c]pyridine serves as a precursor in the synthesis of various thieno[3, 2-c]pyridine derivatives. Studies have demonstrated that the introduction of donor-acceptor substituents into these derivatives significantly impacts their absorption, emission properties, and fluorescent quantum yields. The intricate interplay between these molecular modifications and their photophysical behavior underscores the potential of these compounds in applications like organic light-emitting diodes (OLEDs) and fluorescence-based sensors (Toche & Chavan, 2013).

2. Chemical Transformations and Derivative Synthesis

The compound has also been instrumental in the field of synthetic organic chemistry. It undergoes various chemical transformations, leading to the formation of multiple derivatives. These derivatives exhibit distinct structural and chemical properties, enabling their application in diverse areas, including material science and pharmaceuticals. The versatility of these transformations highlights the compound's role as a valuable building block in synthetic strategies (Klemm & Louris, 1984).

3. Development of Novel Antibacterial Agents

Researchers have explored the antibacterial properties of derivatives synthesized from this compound. These studies aim to develop new antibacterial agents by exploiting the unique chemical structure of the compound and its derivatives. The synthesis of such derivatives involves a series of reactions, each contributing to the final product's potential antibacterial activity. This research direction holds promise in addressing the growing concern of antibiotic resistance and the need for new antibacterial compounds (Rao et al., 2019).

Safety and Hazards

The safety information for 7-Bromo-4-chlorothieno[3,2-c]pyridine indicates that it is a hazardous substance. The compound is associated with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation of vapour or mist, keeping away from sources of ignition, and taking measures to prevent the build-up of electrostatic charge .

Properties

IUPAC Name |

7-bromo-4-chlorothieno[3,2-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNS/c8-5-3-10-7(9)4-1-2-11-6(4)5/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJKCXXTMCUWLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1C(=NC=C2Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676664 |

Source

|

| Record name | 7-Bromo-4-chlorothieno[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29064-76-4 |

Source

|

| Record name | 7-Bromo-4-chlorothieno[3,2-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

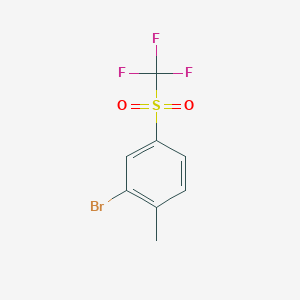

![2-[4-(propan-2-yl)phenyl]-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B1372358.png)

![3-({1,3-dimethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B1372361.png)